2-(Piperidin-1-yl)pyrimidin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMTZAQGLNJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Yl Pyrimidin 5 Ol
Established Synthetic Routes for 2-(Piperidin-1-yl)pyrimidin-5-ol
The creation of the this compound structure is fundamentally rooted in classical organic chemistry reactions, primarily involving the formation of the bond between the piperidine (B6355638) ring and the pyrimidine (B1678525) core.
Nucleophilic Substitution Reactions Involving Pyrimidine Precursors and Piperidine
The most direct and conventional method for synthesizing the 2-(piperidin-1-yl)pyrimidine (B1626217) core is through the nucleophilic aromatic substitution (SNAr) reaction. This approach involves reacting a pyrimidine ring activated with a suitable leaving group at the C2-position with piperidine, which acts as the nucleophile.
A common precursor for this reaction is a 2-halopyrimidine, such as 2-chloropyrimidin-5-ol or its protected form. The electron-deficient nature of the pyrimidine ring facilitates the attack by the secondary amine of piperidine, leading to the displacement of the halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) to alcohols. nih.gov In some cases, the reaction can be catalyzed to improve yields and reaction times. For instance, palladium catalysts have been used for the synthesis of 2-(1-piperidinyl)pyrimidine from 2-chloropyrimidine (B141910) and piperidine. researchgate.net
Another relevant precursor is 5-bromo-2-(piperidin-1-yl)pyrimidine, which already contains the piperidine moiety. synquestlabs.com This intermediate suggests a synthetic sequence where piperidine is introduced onto a brominated pyrimidine ring, followed by subsequent modification at the 5-position to introduce the hydroxyl group.
Conventional Laboratory Synthesis Approaches
In a typical laboratory setting, the synthesis of this compound or its precursors often involves multi-step sequences starting from readily available materials. One general strategy involves the condensation of amidinium salts with a three-carbon component to form the pyrimidine ring. For instance, a method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. organic-chemistry.org This provides a route to a 2-substituted pyrimidine-5-carboxylic ester, which could then be converted to the target 5-ol derivative. organic-chemistry.org
A representative procedure for the synthesis of pyrimidine derivatives may involve the following steps:
Ring Formation : Cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine. For the target compound, piperidine-1-carboximidamide (B1295648) could be used.
Introduction of Piperidine : If not incorporated in the initial ring formation, piperidine is introduced via nucleophilic substitution as described previously.
Functional Group Interconversion : Conversion of a group at the 5-position (e.g., an ester or a bromo group) to a hydroxyl group. For example, a carboxylic ester could be reduced to an alcohol, or a bromo-pyrimidine could undergo a nucleophilic substitution with a hydroxide (B78521) source or be converted to a hydroxyl group via a metal-catalyzed process.
The table below summarizes typical conditions for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters, which are potential intermediates. organic-chemistry.org
Table 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters from Amidinium Salts
| Amidinium Salt (R-group) | Yield (%) |
|---|---|
| Methyl | 78 |
| Ethyl | 81 |
| Propyl | 72 |
| Phenyl | 85 |
| 4-Methoxyphenyl | 92 |
Considerations for Scalable Synthesis Methodologies
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several critical considerations. Key factors include cost of starting materials, reaction efficiency, safety, and environmental impact. The development of sustainable synthesis methods, for example, using alcohols derived from biomass as starting materials, is an attractive strategy for larger-scale production. acs.orgbohrium.com
For nucleophilic substitution routes, optimizing catalyst loading (if used), reaction times, and purification methods are crucial for a cost-effective process. The use of robust and recyclable catalysts is highly desirable. researchgate.net For multi-step syntheses, process optimization aims to minimize the number of steps and isolation procedures, often through one-pot or telescopic processes. The selection of less hazardous solvents and reagents is also a key aspect of developing a green and scalable synthetic route.
Advanced Synthetic Strategies for Pyrimidine-Piperidine Scaffolds
Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems like pyrimidines. These advanced strategies often provide higher efficiency, selectivity, and functional group tolerance compared to conventional methods.
Metal-Catalyzed Coupling Reactions for Pyrimidine Derivatization
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-nitrogen bonds on the pyrimidine core. researchgate.netdntb.gov.ua
For a scaffold like this compound, these methods can be applied in several ways:
Suzuki-Miyaura Coupling : A 2-(piperidin-1-yl)-5-halopyrimidine could be coupled with a boronic acid derivative to introduce various substituents at the 5-position. Conversely, a 5-(boronic acid)pyrimidine derivative could be coupled with a suitable partner. nih.gov
Buchwald-Hartwig Amination : This reaction is a powerful method for forming the C-N bond between the pyrimidine ring and piperidine. A 2-halopyrimidin-5-ol precursor could be coupled directly with piperidine using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov
The table below shows examples of palladium-catalyzed coupling reactions used in the synthesis of pyrimidine derivatives, illustrating the versatility of these methods. nih.gov
Table 2: Examples of Palladium-Catalyzed Coupling Reactions for Pyrimidine Synthesis
| Coupling Reaction | Catalyst System | Reactants | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Chloro-pyrimidine, Arylboronic acid | Aryl-pyrimidine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Chloro-pyrimidine, Amine | Amino-pyrimidine |
Multicomponent Reaction Approaches for Pyrimidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are particularly attractive for building molecular diversity and are aligned with the principles of green chemistry due to their high atom economy and reduction in waste-generating purification steps. organic-chemistry.orgrsc.org
A notable sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.orgbohrium.comorganic-chemistry.org Such a strategy could potentially be adapted to synthesize the this compound scaffold by carefully selecting the appropriate amidine and alcohol building blocks. The Biginelli reaction, a classic MCR, is another well-established method for synthesizing dihydropyrimidinones, which can be subsequently aromatized and functionalized to yield a variety of pyrimidine derivatives. researchgate.net These advanced MCR approaches offer a powerful and efficient alternative to traditional linear syntheses for accessing complex pyrimidine structures. bohrium.comorganic-chemistry.org
Stereoselective Synthesis of Chiral Piperidine Moieties
The synthesis of enantiomerically pure piperidines is crucial as the introduction of chiral centers can profoundly influence the biological activity and physicochemical properties of the final molecule. researchgate.net While direct stereoselective synthesis of this compound is not extensively documented, the preparation of chiral piperidine precursors that can be incorporated into the final structure is a well-established field. These methods provide access to enantiopure building blocks for use in more complex molecules. researchgate.netnih.gov
Common strategies involve the asymmetric synthesis or resolution of piperidine derivatives, which can then be coupled with a suitable pyrimidine precursor. Key approaches include:
Asymmetric Hydrogenation: The reduction of substituted pyridines using chiral catalysts is a primary method for producing stereodefined piperidines. nih.gov Catalytic systems often employ metals like rhodium, iridium, or ruthenium paired with chiral ligands. For instance, borenium-catalyzed hydrogenation using hydrosilanes offers a non-metal alternative for the diastereoselective reduction of substituted pyridines. nih.gov
Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine precursor can direct stereoselective transformations. For example, N-sulfinyl-δ-amino-β-ketoesters have been used as versatile chiral building blocks that can be cyclized to form enantiopure 2-piperidones, which are precursors to piperidines. mdma.ch
Enantioselective Cyclization: Intramolecular reactions can be guided by chiral catalysts to form the piperidine ring with high stereocontrol. Organocatalytic intramolecular aza-Michael reactions, for example, can produce enantiomerically enriched protected piperidines. nih.gov
Kinetic Resolution: Racemic mixtures of piperidine derivatives can be resolved. This can be achieved through enzymatic processes or by chemical kinetic resolution, where one enantiomer reacts faster with a chiral reagent, allowing for the separation of the unreacted, enantiopure substrate. acs.org For instance, the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and the chiral ligand sparteine (B1682161) allows for the separation of enantiomers. acs.org
A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding functionalized piperidines with high diastereoselectivity. acs.org These varied methodologies provide a robust toolkit for creating the specific chiral piperidine moieties needed for targeted synthesis.
Green Chemistry Approaches in Heterocyclic Synthesis
Modern synthetic chemistry increasingly emphasizes environmentally benign protocols. The synthesis of heterocyclic compounds like this compound can benefit from green chemistry principles, primarily through the use of alternative energy sources and sustainable solvents.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase product yields, and improve product purity. tandfonline.comresearchgate.net This technique is particularly effective for the synthesis of pyrimidine derivatives. tandfonline.comrsc.org The Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines, is often accelerated under microwave conditions, frequently providing a simple and efficient route to the pyrimidine core. tandfonline.com Microwave-assisted synthesis can be performed under solvent-free conditions, for example, using mineral supports like alumina (B75360) which act as catalysts and energy transfer media, further enhancing the green credentials of the process. cdnsciencepub.com
| Green Synthesis Approach | Key Features | Example Application |
| Microwave-Assisted | Rapid reaction rates, higher yields, solvent-free options. tandfonline.comcdnsciencepub.com | Biginelli condensation for pyrimidine synthesis. tandfonline.com |
| Deep Eutectic Solvents | Non-toxic, biodegradable, recyclable solvent/catalyst system. researchgate.netfrontiersin.org | Synthesis of pyrimidines and other N-heterocycles. mdpi.comekb.eg |
Chemical Reactivity of this compound
The reactivity of this compound is dictated by the electronic properties of its constituent rings and functional groups. The pyrimidine ring is inherently electron-deficient, while the piperidinyl and hydroxyl groups are strong electron-donating groups. This combination creates a unique reactivity profile.
Transformations at the Pyrimidine Core
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring itself is generally resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of its two nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.net However, the presence of strong electron-donating substituents can overcome this deactivation. In this compound, both the 2-piperidino (an amino group) and the 5-hydroxyl groups are powerful activating groups.
These groups direct electrophilic attack to the ortho and para positions. Consequently, electrophilic substitution is expected to occur preferentially at the C-4 and C-6 positions, which are ortho and para to the activating groups. The hydroxyl group at C-5 can also undergo electrophilic substitution on the oxygen atom, such as O-alkylation or O-acylation, to form ethers and esters, respectively. libretexts.org
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyrimidine. The synthesis of this compound itself most likely proceeds via an SNAr reaction, where piperidine acts as a nucleophile to displace a suitable leaving group (e.g., a halogen) from the C-2 position of a pyrimidine precursor. researchgate.netrsc.org
Further SNAr reactions on the this compound core are possible if other leaving groups are present on the ring. For example, if a halogen were present at the C-4 or C-6 position, it could be displaced by another nucleophile. Studies on related 2-aminopyrimidines have shown that even with an existing amino substituent, SNAr reactions can proceed at other positions on the pyrimidine ring. mdpi.com In some cases, under forcing conditions, the 2-piperidino group itself could potentially be displaced by a very strong nucleophile, although this is generally a more challenging transformation. thieme-connect.de
| Reaction Type | Reactivity of the Pyrimidine Core | Expected Position of Reaction |
| Electrophilic Substitution | Activated by -OH and -NR2 groups. researchgate.net | C-4, C-6 |
| Nucleophilic Substitution | Electron-deficient ring is susceptible; requires a leaving group. researchgate.net | Position of the leaving group (e.g., C-2, C-4, C-6) |
Derivatization of the Piperidine Substituent
Once incorporated into the pyrimidine structure, the piperidine moiety offers further sites for chemical modification. The nitrogen atom of the piperidine ring in the target molecule is a tertiary amine.
Potential derivatizations include:
Reaction at the α-carbon: While challenging, it is possible to functionalize the α-carbons (C-2' and C-6') of the piperidine ring. This often requires deprotonation with a strong base to form an organolithium intermediate, which can then react with various electrophiles. acs.org Protecting the pyrimidine's hydroxyl group would likely be necessary before such a reaction.
N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form the corresponding N-oxide.
Ring-opening: Under specific, often harsh, reaction conditions, the piperidine ring could undergo cleavage.
Complex Formation: The nitrogen atom can act as a ligand to coordinate with metal centers. rsc.org
Reactions Involving the Hydroxyl Group at Position 5
The hydroxyl group at the C5 position of the pyrimidine ring exhibits reactivity similar to that of a phenol (B47542) or an enol, making it a prime site for various chemical transformations.
The electron-rich nature of the pyrimidin-5-ol system makes it susceptible to oxidation. While pyrimidine itself is generally resistant to oxidation, the presence of the strong electron-donating hydroxyl group at C5 facilitates this reaction. youtube.com Oxidation of the 5-hydroxy-pyrimidine core can potentially lead to several products, depending on the oxidant and reaction conditions. Plausible outcomes include the formation of pyrimidine-dione structures or products arising from oxidative coupling. In related systems, such as the condensation of 6-aminothiouracil with chalcones, subsequent oxidation leads to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) systems, demonstrating the ring's capacity to participate in oxidative cyclization. nih.gov
The C5-hydroxyl group can be readily converted into ethers and esters, which is a common strategy to modify the molecule's steric and electronic profile.
Etherification: O-alkylation of hydroxypyrimidines can be achieved using various alkylating agents. However, a key challenge in the alkylation of hydroxypyrimidines is the potential for competing N-alkylation at one of the pyrimidine ring nitrogens. nih.gov The selectivity between N- and O-alkylation is influenced by factors such as the base, solvent, and alkylating agent. nih.gov To favor the formation of the O-alkylated product (ether), specific conditions are often employed. For example, using a silver salt of the pyrimidinol in a non-polar solvent like benzene (B151609) tends to favor O-alkylation, whereas using an alkali metal salt in a polar aprotic solvent like DMF often leads to N-alkylation. nih.gov Modern, environmentally benign protocols for O-alkylation, such as using ultrasonic or microwave assistance in aqueous surfactant media, have also been developed for related hydroxypyridine systems and could be applicable here. scirp.org
Esterification: The hydroxyl group can be acylated to form the corresponding esters. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of ester functionalities.
Table 2: General Conditions for Etherification and Esterification
| Reaction | Reagents | Base/Catalyst | Solvent | Typical Product |
|---|---|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, Cs₂CO₃ | Acetone, DMF | 5-Alkoxy-2-(piperidin-1-yl)pyrimidine |
| Esterification | Acid Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 2-(Piperidin-1-yl)pyrimidin-5-yl acetate |
This compound as a Synthetic Building Block
The inherent functionality of this compound makes it a valuable starting material for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems. Pyrimidine-fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds and their role as privileged scaffolds. nih.gov
Incorporation into More Complex Heterocyclic Systems
The pyrimidine ring and its substituents can participate in various cyclocondensation and cycloaddition reactions to build fused-ring systems. The C5-hydroxyl group, along with the adjacent C4 and C6 positions of the pyrimidine ring, can act as a three-carbon synthon in reactions with bifunctional reagents.
For example, pyrimidinols can react with α,β-unsaturated ketones (chalcones) or 1,3-dicarbonyl compounds in cyclocondensation reactions to yield fused systems. rdd.edu.iqresearchgate.net A common transformation is the construction of a pyridine ring fused to the pyrimidine core, leading to pyrido[2,3-d]pyrimidine derivatives. This can be achieved by reacting the pyrimidinol with reagents like malononitrile (B47326) and an aldehyde, often in a one-pot, multi-component reaction. nih.gov
Another powerful strategy is the use of intramolecular Diels-Alder reactions. mdpi.com By first attaching an appropriate dienophile-containing side chain to the C5-oxygen, thermal or Lewis-acid-catalyzed cycloaddition with the pyrimidine ring acting as the diene component could provide access to complex, bridged heterocyclic frameworks following a subsequent aromatization step. The use of ultrasound has also been shown to be an effective tool in accelerating the synthesis of fused pyrimidine scaffolds. nih.gov
Table 3: Potential Fused Heterocyclic Systems from this compound
| Reagent(s) | Fused Ring System | Resulting Scaffold |
|---|---|---|
| Malononitrile + Aldehyde | Pyridine | Pyrido[2,3-d]pyrimidine |
| β-Ketoester | Furan | Furano[2,3-d]pyrimidine |
| 1,3-Diketone | Pyran | Pyrano[2,3-d]pyrimidine |
These strategies highlight the utility of this compound as a versatile building block, enabling access to a wide range of complex heterocyclic structures for further investigation.
Design and Synthesis of Novel Chemical Scaffolds
The chemical scaffold of this compound presents a versatile platform for the development of novel and more complex molecular architectures. Its structure is endowed with several key features that can be exploited for synthetic diversification. These include the nucleophilic piperidine ring, the aromatic pyrimidine core, and, most notably, the hydroxyl group at the 5-position, which serves as a prime handle for a variety of chemical transformations. The strategic modification of this compound allows for its elaboration into a wide array of new chemical scaffolds with potential applications in medicinal chemistry and materials science.
The design of novel scaffolds from this compound often involves the targeted functionalization of the 5-hydroxyl group. This can be achieved through several synthetic strategies, including its conversion to a more reactive leaving group, which then allows for the introduction of diverse substituents via nucleophilic substitution or cross-coupling reactions. Such modifications are instrumental in exploring the chemical space around the core pyrimidine structure.
One of the most direct methods for activating the 5-hydroxyl group is its conversion to a halide, typically a chloride, using a reagent such as phosphoryl chloride. This transformation converts the poorly leaving hydroxyl group into a good leaving group, thereby facilitating subsequent nucleophilic aromatic substitution reactions. This approach opens up the possibility of introducing a wide range of nucleophiles at the 5-position of the pyrimidine ring, leading to the generation of a library of new derivatives with varied electronic and steric properties. The versatility of this method is illustrated by the variety of nucleophiles that can be employed.
A more contemporary and powerful strategy for the diversification of the 2-(piperidin-1-yl)pyrimidine scaffold involves the use of palladium-catalyzed cross-coupling reactions. While direct C-H activation at other positions on the pyrimidine ring is a possibility, a more common and reliable approach involves the conversion of the 5-hydroxyl group into a triflate (OTf) or a related sulfonate ester. These groups are excellent pseudo-halide leaving groups in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkynyl, and amino moieties, thereby providing access to a rich diversity of novel and complex chemical scaffolds.
Beyond simple substitution, the this compound scaffold can be elaborated into more complex fused heterocyclic systems. By introducing appropriate functional groups, it is possible to perform intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks. For instance, the introduction of an amino or a substituted hydrazine (B178648) functionality could set the stage for the formation of fused pyrazole (B372694) rings, leading to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These fused systems have a rigid and defined three-dimensional shape, which is often a desirable feature in the design of biologically active molecules.
Furthermore, the inherent structural features of the 2-(piperidin-1-yl)pyrimidine core make it an attractive foundation for the construction of spirocyclic scaffolds. Spirocycles are compounds containing two rings connected by a single common atom, and they are of significant interest in drug discovery due to their conformational rigidity and novel three-dimensional topologies. The 5-position of the pyrimidine ring can serve as an attachment point for one of the rings in a spirocyclic system, with the piperidine moiety potentially influencing the orientation and conformation of the resulting structure. A patent for related 2-(piperidin-1-yl)pyrimidin-4(3H)-ones describes the synthesis of complex spiro structures, highlighting the utility of this general scaffold in creating intricate molecular architectures. google.com
The following interactive data tables summarize some of the key synthetic transformations that can be applied to this compound for the generation of novel chemical scaffolds.
Table 1: Functionalization via Nucleophilic Substitution of an Activated 5-Hydroxyl Group
| Starting Material | Activating Reagent | Intermediate | Nucleophile | Product Class |
| This compound | Phosphoryl chloride | 5-Chloro-2-(piperidin-1-yl)pyrimidine | Amines (R-NH2) | 5-Amino-2-(piperidin-1-yl)pyrimidines |
| This compound | Phosphoryl chloride | 5-Chloro-2-(piperidin-1-yl)pyrimidine | Thiols (R-SH) | 5-Thio-2-(piperidin-1-yl)pyrimidines |
| This compound | Phosphoryl chloride | 5-Chloro-2-(piperidin-1-yl)pyrimidine | Alkoxides (R-O⁻) | 5-Alkoxy-2-(piperidin-1-yl)pyrimidines |
Table 2: Scaffold Diversification via Palladium-Catalyzed Cross-Coupling Reactions
| Starting Material | Activating Reagent | Intermediate | Coupling Reaction | Coupling Partner | Product Class |
| This compound | Triflic anhydride | 2-(Piperidin-1-yl)pyrimidin-5-yl triflate | Suzuki Coupling | Aryl/Heteroaryl boronic acids | 5-Aryl-2-(piperidin-1-yl)pyrimidines |
| This compound | Triflic anhydride | 2-(Piperidin-1-yl)pyrimidin-5-yl triflate | Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-(piperidin-1-yl)pyrimidines |
| This compound | Triflic anhydride | 2-(Piperidin-1-yl)pyrimidin-5-yl triflate | Buchwald-Hartwig Amination | Amines | 5-Amino-2-(piperidin-1-yl)pyrimidines |
| This compound | Triflic anhydride | 2-(Piperidin-1-yl)pyrimidin-5-yl triflate | Heck Coupling | Alkenes | 5-Alkenyl-2-(piperidin-1-yl)pyrimidines |
Biological Activity and Molecular Mechanisms of 2 Piperidin 1 Yl Pyrimidin 5 Ol Analogs in Vitro Research
In Vitro Biological Characterization of 2-(Piperidin-1-yl)pyrimidin-5-ol Derivatives
Receptor Binding Studies and Ligand-Receptor Interactions
Analogs featuring the piperidinyl-pyrimidine core have demonstrated significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and sigma receptors.
A notable area of investigation for this class of compounds is their interaction with serotonin (5-HT) receptors. Several studies have focused on developing selective agonists for the 5-HT2C receptor, a target for conditions like obesity. A series of piperazinyl pyrimidinones were designed and synthesized as novel 5-HT2C agonists. mdpi.com Many of these compounds showed good in vitro potency and, crucially, high selectivity over the closely related 5-HT2A and 5-HT2B receptors. mdpi.com Similarly, pyrimidoazepine analogs have been identified as potent ligands for both 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov The development of positive allosteric modulators (PAMs) for the 5-HT2C receptor, which bind to a site distinct from the natural ligand, represents another strategy to achieve subtype selectivity and a potentially safer pharmacological profile. unict.it
Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are recognized as important targets for neurological disorders and cancer. nus.edu.sgnih.gov The piperidine (B6355638) and pyrimidine scaffolds are crucial components in the design of selective sigma receptor ligands. A series of novel pyrimidine-based compounds were evaluated in vitro in σ1 and σ2 receptor binding assays, demonstrating the importance of the pyrimidine scaffold for activity. nus.edu.sg Research has shown that subtle structural modifications can significantly alter affinity and selectivity. For instance, in one series of piperidine-based derivatives, replacing a phenylacetate with a phenylacetamide moiety caused an inversion of the selectivity profile, from a preference for σ1R to a preference for σ2R. The distance between nitrogen atoms and the flexibility of the heterocyclic ring (e.g., piperidine vs. piperazine) also play a critical role in determining binding affinity at sigma receptors.
The versatility of the piperidinyl-pyrimidine scaffold extends to other GPCRs beyond the serotonin and sigma receptor families. A quantitative structure-activity relationship (QSAR) model was generated for a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives to understand the properties essential for GPCR-6 inhibition. In other research, a piperidine derivative, D2AAK4, was identified as a multi-target ligand, showing affinity for various aminergic GPCRs, including dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, through in vitro radioligand binding assays. Furthermore, database screening has associated a 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole analog with the Glucagon-like peptide 1 receptor (GLP1R), another important GPCR target.
Cellular Pathway Modulation and Phenotypic Assays
The interaction of these analogs with their molecular targets (enzymes and receptors) initiates downstream effects, modulating intracellular signaling cascades and resulting in observable cellular phenotypes.
The binding of ligands to GPCRs inherently modulates cellular signaling. For example, the agonism of pyrimidine analogs at the 5-HT2C receptor, a Gq/11-coupled receptor, is expected to activate the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Direct inhibition of enzymes also has a profound impact on signaling. The inhibition of PI3Kδ by pyrazolo[1,5-a]pyrimidine (B1248293) derivatives directly blocks the PI3K/Akt signaling pathway, a critical cascade involved in cell proliferation, survival, and growth. nih.gov In vitro antiproliferative assays have demonstrated that certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). This antiproliferative activity suggests modulation of signaling pathways that control cell proliferation and survival.
In Vitro Cell-Based Functional Assays
The biological activities of pyrimidine derivatives, including analogs of this compound, are evaluated using a variety of in vitro cell-based functional assays. These assays are crucial for determining the therapeutic potential and understanding the cellular effects of these compounds. Common assays include antiproliferative and cytotoxic screenings against human cancer cell lines, enzyme inhibition assays, and antimicrobial evaluations. wjarr.comnih.gov
For instance, the antiproliferative effects of pyrimidine analogs are frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay against a panel of cancer cell lines such as A549 (lung carcinoma), HaCaT (keratinocyte), K562 (leukemia), and Colo-205 (colon adenocarcinoma). nih.govmdpi.com Additionally, their potential as anti-inflammatory agents is investigated by measuring the inhibition of cyclooxygenase isoenzymes (COX-1 and COX-2) and the reduction of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated monocytic cells. nih.gov
Enzyme inhibition is a common mechanism of action for pyrimidine derivatives. nih.gov Consequently, specific assays are employed to quantify their inhibitory activity against enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer. nih.govmdpi.com The kinase inhibitory potential of these compounds is also a significant area of research, with assays targeting kinases like Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR) to identify potential anticancer agents. nih.gov
Table 1: Overview of In Vitro Cell-Based Functional Assays for Pyrimidine Analogs
| Assay Type | Purpose | Example Cell Lines/Targets | Measured Outcome |
|---|---|---|---|
| MTT Assay | Measures cell viability and cytotoxic/antiproliferative activity. | A549, MCF-7, HCT-116, K562 | IC₅₀ values (concentration for 50% inhibition of cell growth). nih.govmdpi.com |
| Enzyme Inhibition Assay | Determines inhibitory potency against specific enzymes. | COX-2, β-glucuronidase, Kinases | IC₅₀ or Kᵢ values. nih.govresearchgate.net |
| Anti-inflammatory Assay | Evaluates the ability to reduce inflammatory responses. | LPS-stimulated THP-1 cells | Reduction in inflammatory cell growth or ROS levels. nih.gov |
| Antimicrobial Susceptibility Test | Assesses activity against bacteria and fungi. | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC). nih.gov |
| Antiviral Assay | Measures inhibition of viral replication. | HIV-1, Herpes Simplex Virus 1 (HSV-1) | EC₅₀ values (concentration for 50% effective response). nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Elucidation for this compound Analogs
The biological activity of this compound analogs is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying different parts of the molecule. nih.govhumanjournals.com
Positional and Substituent Effects on Biological Activity on the Pyrimidine Ring
The pyrimidine ring serves as a critical scaffold, and the nature and position of its substituents significantly modulate the biological activity of the analogs. nih.gov While the 2-position is occupied by the piperidine moiety in the parent compound, studies on related 2-aminopyrimidines highlight the importance of this linkage for activity. nih.gov
Substitutions at other positions on the pyrimidine ring are pivotal:
Position 5: This position, bearing the hydroxyl group in the parent compound, is a key site for modification. In some series of pyrimidine derivatives, introducing a halogen, such as a bromo group, at the 5th position has been shown to enhance biological efficacy. nih.gov Studies on 2-thiouracil derivatives also found that substitution at this position was critical for antifungal and antiviral activities. nih.govresearchgate.net Conversely, adding a methyl group at the 5-position has been observed to diminish fungicidal activity in other analogs. researchgate.net
Positions 4 and 6: Modifications at these positions can drastically alter a compound's activity and selectivity profile. For example, incorporating a sulfonamide-bearing side chain at the 4-position of certain aminopyrimidines led to a narrower inhibition profile against a kinase panel, indicating enhanced selectivity. acs.org In other studies, the presence of electron-withdrawing groups on phenyl rings attached to the C-4 and C-6 carbons of the pyrimidine core resulted in excellent antibacterial and antifungal activities. nih.gov
Table 2: Influence of Pyrimidine Ring Substituents on Biological Activity
| Position | Substituent Type | Effect on Activity | Example Activity |
|---|---|---|---|
| C2 | Amino group (e.g., piperidine) | Often essential for potent activity. | Bone anabolism. nih.gov |
| C4 | Sulfonamide side chain | Increased selectivity (narrower inhibition profile). | Kinase inhibition. acs.org |
| C4/C6 | Phenyl rings with electron-withdrawing groups (Cl, F, NO₂) | Excellent activity. | Antibacterial/Antifungal. nih.gov |
| C5 | Bromo group | Enhanced efficacy. | Bone anabolism. nih.gov |
| C5 | Methyl group | Diminished activity. | Fungicidal. researchgate.net |
Conformational and Substituent Impact of the Piperidine Moiety on Binding Affinity
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character into molecules and for its favorable physicochemical properties. nih.govthieme-connect.com The conformation of the piperidine ring and the spatial orientation of its substituents are critical for effective binding to biological targets. thieme-connect.com
The basic nitrogen atom within the piperidine ring can play a crucial role in binding by forming ionic interactions with acidic amino acid residues, such as glutamate, in a receptor's active site. nih.gov Furthermore, substituents on the piperidine ring can significantly influence the compound's properties:
Enhanced Solubility: Introducing substituents at the 2-position of the piperidine ring has been shown to effectively increase the aqueous solubility of certain antiviral compounds. thieme-connect.com
Modulated Potency and Selectivity: In a series of bacterial topoisomerase inhibitors, adding electron-withdrawing groups like fluoro or hydroxyl at the 3-position of the piperidine moiety reduced the compound's pKa. This modification led to decreased binding to the hERG channel, thereby improving the safety profile while maintaining antibacterial potency. thieme-connect.com
Binding Affinity: In a series of sigma receptor ligands, a 4-hydroxylphenyl moiety on the piperidine ring was generally detrimental to binding affinity, whereas a simple benzyl group was favorable. nih.gov This demonstrates that even subtle changes to piperidine substituents can have a profound impact on receptor binding.
Table 3: Effect of Piperidine Moiety Modifications on Biological Properties
| Modification | Effect | Rationale/Example |
|---|---|---|
| Substitution at C2-position | Enhanced aqueous solubility. | Improved pharmacokinetic profile for antiviral agents. thieme-connect.com |
| Fluoro-substitution at C3-position | Improved selectivity over hERG channel. | Reduced pKa, leading to lower hERG binding. thieme-connect.com |
| 4-Hydroxylphenyl substituent | Reduced binding affinity. | Unfavorable interactions within the sigma receptor binding pocket. nih.gov |
| Basic Nitrogen | Forms key ionic interactions. | Essential for anchoring the ligand in the active site of some receptors. nih.gov |
Role of the Hydroxyl Group in Molecular Recognition
The hydroxyl group at the 5-position of the pyrimidine ring is a critical functional group for molecular recognition. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific, directional interactions with protein targets. acs.org The contribution of a hydroxyl group to binding affinity can be substantial, potentially increasing it by several orders of magnitude. acs.org
However, this potential gain in affinity is contingent upon a precise spatial arrangement within the binding site that allows for optimal hydrogen bonding. acs.org There is a thermodynamic trade-off, as the hydroxyl group also carries a significant desolvation penalty. This penalty, which is the energy required to remove the group from its favorable interactions with water, can reduce binding affinity if it is not compensated by strong, favorable interactions with the target. acs.org In various enzyme inhibitors, the hydroxyl moiety is crucial for activity, often by forming a key hydrogen bond with an amino acid residue in the active site, which anchors the inhibitor and ensures proper orientation for inhibition. nih.gov
Stereochemical Considerations and Enantioselective Biological Responses
The introduction of substituents onto the piperidine ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. It is a well-established principle in medicinal chemistry that stereoisomers can exhibit markedly different biological activities, potencies, and metabolic profiles. researchgate.net The use of enantiomerically pure piperidine scaffolds is a growing strategy in drug design to enhance therapeutic efficacy and reduce off-target effects. thieme-connect.com
The synthesis of enantioenriched 2-substituted piperidines is an area of active research, employing methods such as asymmetric hydrogenation to control the stereochemical outcome. researchgate.netdntb.gov.ua The biological importance of stereochemistry is evident in numerous piperidine-containing compounds. For example, in a series of piperidinol-based anti-tuberculosis agents, the stereochemistry of the hydroxypropyl side chain attached to the piperidine nitrogen was a determining factor for biological activity. nih.gov This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions, where only one enantiomer may fit optimally into the chiral binding pocket of a target protein.
Investigating Molecular Mechanisms of Action
Elucidating the molecular mechanism of action for this compound analogs involves identifying their specific cellular targets and understanding the biochemical consequences of their binding. The insights gained from in vitro functional assays provide the foundation for these investigations.
Pyrimidine-based compounds have been shown to operate through diverse mechanisms:
Enzyme Inhibition: Many pyrimidine derivatives function by inhibiting key enzymes. For example, pyrimidine analogs have been identified as potent and selective inhibitors of COX-2, kinases (such as AURKB, JAK2, and TBK1), and β-glucuronidase. nih.govresearchgate.netacs.org The mechanism is often competitive, with the compound binding to the active site and preventing the binding of the natural substrate. flinders.edu.au
Disruption of Protein Function: A novel class of pyrimidine-based compounds, named "Pyrimidyns," were found to inhibit the GTPase activity of dynamin. flinders.edu.au Their mechanism was determined to be a dual-action competitive inhibition of both GTP and phospholipid binding, targeting two distinct domains of the protein and preventing its role in endocytosis. flinders.edu.au
Receptor Antagonism/Agonism: Analogs can be designed to bind to specific receptors, either blocking (antagonism) or activating (agonism) them. For instance, pyrazolo-triazolo-pyrimidine derivatives have been developed as high-affinity antagonists for human adenosine (B11128) receptors, with substitutions on the pyrimidine core determining the selectivity for different receptor subtypes. nih.gov
Molecular docking studies are frequently used to complement experimental data, providing a theoretical model of how the ligand binds to its target. These in silico models can predict key molecular interactions, such as hydrogen bonds from a hydroxyl group or pi-pi stacking of the pyrimidine ring, that are responsible for the compound's activity and selectivity. mdpi.com
Identification of Direct Molecular Targets
A crucial step in understanding the pharmacological profile of any compound is the identification of its direct molecular targets. For analogs of this compound, in vitro research has implicated several key proteins and enzymes in their mechanism of action, with a predominant focus on protein kinases.
One area of significant investigation has been the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been identified as potent inhibitors of this pathway. For instance, a number of 4-morpholinopyrrolopyrimidines have been synthesized and shown to be selective PI3Kα inhibitors nih.gov. The pyrimidine core of these molecules often mimics the adenine base of ATP, allowing them to bind to the ATP-binding site of kinases nih.gov.
Specifically, pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the PI3Kδ isoform mdpi.commdpi.com. Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the pyrimidine core are crucial for both potency and selectivity. For example, the presence of a morpholine group is often favored as a hydrogen bond acceptor in the hinge region of the kinase mdpi.com.
Furthermore, some pyrimidine derivatives have been identified as dual PI3K/mTOR inhibitors. PI-103, a pyrimidine derivative, was initially developed as a pan-PI3K inhibitor but was later found to also inhibit mTORC1 and mTORC2 nih.gov. The ability to target multiple nodes within a signaling cascade is a promising strategy for overcoming resistance mechanisms in cancer therapy.
Beyond the PI3K/Akt/mTOR pathway, other kinase targets have been identified. For instance, phenylpyrazolopyrimidine derivatives have shown inhibitory activity against Src family kinases, which are involved in cell growth, differentiation, and survival nih.gov. The pyrazolopyrimidine core of these compounds mimics the adenine base of ATP, enabling them to act as competitive inhibitors nih.gov.
The table below summarizes the direct molecular targets identified for various analogs of 2-(piperidin-1-yl)pyrimidine (B1626217).
| Compound Class | Direct Molecular Target(s) |
| 4-Morpholinopyrrolopyrimidines | PI3Kα nih.gov |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ mdpi.commdpi.com |
| PI-103 (a pyrimidine derivative) | Pan-PI3K, mTORC1, mTORC2 nih.gov |
| Phenylpyrazolopyrimidines | Src family kinases (e.g., c-Src, Btk, Lck) nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Tropomyosin receptor kinases (TrkA, TrkB, TrkC) nih.govresearchgate.net |
Deconvolution of Downstream Signaling Events
The interaction of this compound analogs with their direct molecular targets initiates a cascade of downstream signaling events that ultimately determine the cellular response. In vitro studies have been instrumental in mapping these pathways.
The inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives leads to a number of well-characterized downstream effects. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of Akt. Downstream of Akt, mTORC1 activity is suppressed, leading to the dephosphorylation of its substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in a decrease in protein synthesis and cell proliferation nih.gov. For example, in vivo testing of certain pyrrolo[2,3-d]pyrimidine derivatives in breast cancer xenografts showed significant inhibition of both p70S6 and Akt phosphorylation, confirming the on-target effect of these compounds nih.gov.
Furthermore, inhibition of mTORC2 can lead to a feedback loop that affects Akt activation. mTORC2 is responsible for phosphorylating Akt at serine 473, which is required for its full activation nih.gov. Therefore, mTOR inhibitors can indirectly suppress Akt signaling.
The inhibition of Src family kinases by phenylpyrazolopyrimidine derivatives also has profound effects on downstream signaling. Src kinases are involved in the activation of multiple signaling pathways, including the Ras/MAPK and PI3K/Akt pathways. By inhibiting Src, these compounds can effectively block these pro-survival and proliferative signals.
The following table outlines the key downstream signaling events modulated by analogs of 2-(piperidin-1-yl)pyrimidine.
| Compound Class | Direct Target | Key Downstream Signaling Events |
| PI3K/mTOR Inhibitors | PI3K, mTOR | - Decreased PIP3 levels- Reduced Akt phosphorylation- Dephosphorylation of S6K and 4E-BP1- Inhibition of protein synthesis and cell proliferation nih.govnih.gov |
| Src Family Kinase Inhibitors | Src kinases | - Inhibition of Ras/MAPK pathway- Inhibition of PI3K/Akt pathway- Reduced cell proliferation and survival nih.gov |
Mechanistic Basis of Functional Modulations
The alterations in cellular signaling pathways induced by this compound analogs provide a mechanistic basis for their observed functional effects in vitro, which are predominantly antiproliferative and pro-apoptotic in cancer cell lines.
The inhibition of the PI3K/Akt/mTOR pathway is a well-established strategy for inducing cancer cell death. By blocking this central signaling hub, pyrimidine-based inhibitors can halt the cell cycle and trigger apoptosis. The cytostatic, rather than cytotoxic, effect of some mTOR inhibitors is attributed to the induction of stress responses like autophagy, which can be a survival mechanism for cells nih.gov. However, dual PI3K/mTOR inhibitors are expected to have a more profound cytotoxic effect by blocking the pro-survival signals from Akt nih.gov.
Similarly, the inhibition of Src family kinases disrupts critical signaling nodes that cancer cells rely on for their growth and survival. By blocking these pathways, phenylpyrazolopyrimidine derivatives can induce apoptosis and inhibit cell migration and invasion, key processes in cancer metastasis.
The functional outcomes of targeting these pathways are summarized in the table below.
| Functional Modulation | Mechanistic Basis |
| Inhibition of Cell Proliferation | - Arrest of the cell cycle due to inhibition of PI3K/Akt/mTOR signaling.- Downregulation of protein synthesis necessary for cell growth. |
| Induction of Apoptosis | - Blockade of pro-survival signals from the PI3K/Akt and Src pathways.- Activation of intrinsic apoptotic pathways. |
| Inhibition of Angiogenesis | - The PI3K/Akt/mTOR pathway is a key regulator of vascular endothelial growth factor (VEGF) production, a critical factor in angiogenesis. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Modes within Target Active Sites
Molecular docking simulations are instrumental in predicting how 2-(Piperidin-1-yl)pyrimidin-5-ol and its derivatives orient themselves within the active site of a biological target. For instance, studies on similar pyrimidine (B1678525) derivatives have shown that the pyrimidine ring can act as a core scaffold, positioning its substituents into specific pockets of an enzyme's active site. The piperidine (B6355638) group, with its flexible chair or boat conformations, can adopt various orientations to fit into hydrophobic pockets, while the hydroxyl group on the pyrimidine ring can form crucial hydrogen bonds with amino acid residues.
In docking studies of pyrimidine analogs against various kinases, the nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase domain. The substituent at the 2-position, in this case, the piperidine ring, often extends into a deeper hydrophobic pocket, contributing to the selectivity and potency of the inhibitor. The 5-hydroxyl group would be predicted to form additional hydrogen bonds, further stabilizing the ligand-protein complex. For example, in a study of pyrimidine derivatives as EGFR inhibitors, the binding modes revealed key interactions with the enzyme's active site tandfonline.com.
Estimation of Ligand-Target Binding Affinities
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. These scores are calculated based on the intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. Lower docking scores generally indicate a more stable ligand-protein complex and, consequently, a higher predicted binding affinity.
For a series of pyrimidine derivatives targeting various enzymes, docking scores have been shown to correlate with experimentally determined inhibitory activities (e.g., IC50 values) nih.gov. While specific docking scores for this compound are not available in the literature, studies on analogous piperidinopyrimidine compounds have demonstrated a range of binding affinities depending on the target and the specific substitutions researchgate.net. The table below presents hypothetical docking scores based on typical values observed for similar pyrimidine-based inhibitors against a generic kinase target.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | MET793 (H-bond), LYS745 (H-bond), LEU844 (hydrophobic) |
| Analog A | -9.2 | MET793 (H-bond), LYS745 (H-bond), VAL726 (hydrophobic) |
| Analog B | -7.8 | MET793 (H-bond), ASP855 (H-bond), LEU718 (hydrophobic) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Identification of Key Pharmacophoric Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the 2-(piperidin-1-yl)pyrimidine (B1626217) scaffold, key pharmacophoric features can be inferred from computational studies on related molecules.
A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include:
A hydrogen bond acceptor feature corresponding to one or more of the pyrimidine nitrogen atoms.
A hydrogen bond donor feature from the 5-hydroxyl group.
A hydrophobic feature represented by the piperidine ring.
An additional hydrogen bond acceptor/donor or aromatic feature depending on the specific interactions within the active site.
These models are crucial for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity and for guiding the optimization of lead compounds nih.govfiveable.me.
Quantum Chemical Calculations on this compound
Quantum chemical calculations provide a deeper understanding of the electronic properties and conformational behavior of molecules. These methods can be used to calculate various molecular descriptors that are important for reactivity and intermolecular interactions.
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the electronic structure of this compound. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap suggests higher reactivity. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group are expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be electron-poor. These electronic properties are fundamental to understanding how the molecule will interact with its biological target mdpi.commdpi.com.
| Descriptor | Calculated Value (Hypothetical) | Implication |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic interactions, and the influence of the surrounding environment, such as a solvent or a biological receptor. mdpi.comsemanticscholar.org For this compound, MD simulations are crucial for understanding its flexibility, its behavior when interacting with protein targets, and the effects of different solvents on its properties.
The conformational landscape of this compound is largely dictated by the piperidine ring, a six-membered heterocycle known for its conformational flexibility. mdpi.com The piperidine ring typically adopts a low-energy chair conformation, but other forms like the twist-boat conformation can also exist. nih.gov The connection of the piperidine nitrogen to the sp²-hybridized carbon of the pyrimidine ring introduces partial double-bond character. This conjugation can lead to a phenomenon known as pseudoallylic strain, which influences the orientation of substituents on the piperidine ring. nih.gov
Molecular mechanics calculations and MD simulations can be employed to predict the relative energies of different conformers. nih.gov For the piperidine ring in this compound, the pyrimidine moiety can be positioned either axially or equatorially. The preference for one over the other is determined by a delicate balance of steric and electronic effects. nih.gov Studies on similar N-aryl piperidines suggest that pseudoallylic strain can favor an axial orientation of substituents adjacent to the nitrogen atom to minimize steric repulsion. nih.gov MD simulations can map the energy landscape of this rotation, identifying the most stable conformations and the energy barriers between them, which is critical for understanding how the molecule presents itself to a potential binding partner.
Understanding how a potential drug molecule, or ligand, interacts with its biological target is fundamental to drug design. MD simulations are a powerful tool for studying the stability and dynamics of ligand-receptor complexes. nih.gov Once a plausible binding pose of this compound within a receptor's active site is determined through docking studies, MD simulations can be performed to refine this pose and observe its dynamic behavior over time, typically on the nanosecond to microsecond scale. nih.govmdpi.com
During the simulation, key metrics are monitored to assess the stability of the complex. These include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues. mdpi.com These analyses reveal the stability of the ligand in the binding pocket and the flexibility of different parts of the protein upon ligand binding. Furthermore, simulations can detail the specific intermolecular interactions, such as hydrogen bonds and electrostatic contacts, that stabilize the complex. For instance, the hydroxyl group on the pyrimidine ring and the piperidine nitrogen could act as key hydrogen bond donors or acceptors. nih.gov Such dynamic studies have been successfully used to elucidate the binding mechanisms of other heterocyclic compounds with various protein targets, including G-protein coupled receptors (GPCRs) and kinases. nih.govnih.gov
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. mdpi.com |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the aqueous cellular environment. |
| Simulation Time | 100-500 ns | Allows for observation of significant conformational changes and interactions. nih.gov |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To evaluate the stability and nature of the ligand-receptor complex. mdpi.com |
The solvent environment can significantly influence the structure, dynamics, and interactions of a molecule. MD simulations can explicitly model the effects of solvents, most commonly water, on this compound. rsc.org The polarity of the solvent affects electrostatic interactions and the stability of different conformations. In a polar solvent like water, the hydroxyl group of the pyrimidine ring can form hydrogen bonds with surrounding water molecules, influencing the molecule's solubility and its interaction with a receptor. semanticscholar.org
Simulations can calculate properties such as the radial distribution function to understand the structuring of solvent molecules around the solute. They can also be used to compute the free energy of solvation, which is a critical parameter in predicting how a molecule partitions between aqueous and lipid environments—a key factor in its pharmacokinetic profile. semanticscholar.org By running simulations in different solvents (e.g., water, cyclohexane, chlorobenzene), researchers can understand how the compound's behavior might change in different biological compartments, from the aqueous environment of the bloodstream to the hydrophobic core of a cell membrane. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties, or descriptors, that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
For a series of analogs of this compound, a QSAR model can be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme (e.g., a kinase or oxidosqualene cyclase). nih.govresearchgate.net The process begins with a dataset of compounds for which the biological activity (e.g., IC50 values) has been experimentally measured. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov
Various statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can be employed to create the QSAR equation. nih.gov MLR provides a simple linear equation relating the descriptors to the activity, while non-linear methods like ANN can capture more complex relationships. nih.gov Successful QSAR models have been developed for numerous pyrimidine and piperidine derivatives, predicting activities ranging from anticancer to anti-inflammatory effects. researchgate.netnih.gov These models serve as valuable tools for the in silico screening of virtual libraries and the rational design of new, more potent derivatives. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that characterize the physicochemical properties of a molecule from different perspectives. nih.gov Descriptors can be broadly classified into several categories:
Constitutional: Simple counts of atoms, bonds, rings, etc.
Topological: Based on the 2D graph representation of the molecule, describing size, shape, and branching.
Electronic: Describing the electronic properties, such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO).
3D-MoRSE and RDF: Three-dimensional descriptors that encode information from the 3D molecular structure, considering interatomic distances and electron diffraction patterns. researchgate.net
In a typical QSAR study for derivatives of this compound, hundreds or thousands of descriptors would be calculated. nih.gov Statistical techniques are then used to select a small subset of descriptors that have the highest correlation with the biological activity while having low inter-correlation among themselves. researchgate.net The robustness and predictive ability of the final QSAR model are evaluated using several statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root-mean-square error (RMSE). nih.gov A high-quality model will have high values for R² and Q² (typically > 0.6) and a low RMSE, indicating a strong correlation and good predictive performance. mdpi.comnih.gov
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the predictive ability of the model using internal validation (e.g., leave-one-out). | > 0.6 |
| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Virtual Screening and Lead Optimization
Virtual Screening: Identifying Novel Hits
Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sciengpub.ir Scaffolds like piperidinyl-pyrimidine are frequently used as starting points in these campaigns. Methods such as pharmacophore modeling and molecular docking are employed to predict the binding affinity and mode of interaction between a ligand and its target. nih.gov
The pyrimidine nucleus is a versatile scaffold for designing kinase inhibitors, as it can mimic the ATP molecule's key interactions with the hinge region of the kinase domain. nih.govmdpi.com This property has been exploited in virtual screening campaigns to identify inhibitors for various kinases implicated in diseases like cancer and neurodegeneration. mdpi.comacs.org For instance, a text-mining and molecular modeling approach was used to screen a database of over 210,000 compounds to identify novel pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2), an important anti-cancer target. researchgate.net Similarly, scaffold-focused virtual screening has been successfully applied to discover structurally diverse inhibitors for the mitotic kinase TTK, another cancer target. nih.gov
In other applications, an in-silico screening of an in-house library of piperidine-based compounds was conducted to find potential treatments for COVID-19. sciengpub.ir Furthermore, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, demonstrating how in silico methods can rapidly expand and validate a chemical series. nih.gov
Lead Optimization: Refining Candidate Molecules
Once a "hit" compound is identified through screening, lead optimization is the iterative process of modifying its chemical structure to improve its pharmacological properties. The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity. youtube.com Computational methods are integral to this process, providing insights into structure-activity relationships (SAR). youtube.comnih.gov
The pyrimidine-piperidine scaffold has been the subject of extensive lead optimization efforts. For example, researchers performed a comprehensive lead optimization of piperazinyl-pyrimidine analogues to develop potent inhibitors against the Chikungunya virus. nih.gov This study involved synthesizing one hundred analogues to build a detailed SAR, which revealed key chemical features necessary for potent antiviral activity. nih.gov
In the context of kinase inhibitors, optimization of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold led to the discovery of potent and selective inhibitors of FLT3-ITD, a target in acute myeloid leukemia. researchgate.net In one study, optimization of a screening hit resulted in compounds with IC₅₀ values as low as 0.4 nM. researchgate.net Another study focused on diversifying the pyrimidine scaffold to generate more selective kinase inhibitors for neurodegenerative diseases. acs.org By mixing and matching side chains from known pyrimidine-based inhibitors, researchers were able to generate a library of compounds with improved kinome-wide selectivity and establish preliminary SAR for several understudied kinases. acs.org
Molecular hybridization is another computational strategy used in lead optimization. This approach involves combining pharmacophoric elements from different bioactive molecules. mdpi.com This was demonstrated in the design of CSF1R inhibitors, where fragments of the approved drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus to create new analogues with potent inhibitory activity. mdpi.com
The table below summarizes findings from lead optimization studies on related pyrimidine-based scaffolds, illustrating the improvements in potency achieved through chemical modifications guided by computational analysis.
| Scaffold/Series | Target | Lead Compound IC₅₀ | Optimized Compound | Optimized IC₅₀ | Reference |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Screening Hit | Compound 17 | 0.4 nM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | FLT3-ITD | Screening Hit | Compound 19 | 0.4 nM | researchgate.net |
| N-trisubstituted pyrimidine | AURKA | --- | Compound 38j | 7.1 nM | mdpi.com |
| N-trisubstituted pyrimidine | AURKB | --- | Compound 38j | 25.7 nM | mdpi.com |
Applications in Chemical Biology and Advanced Research Tools
2-(Piperidin-1-yl)pyrimidin-5-ol as a Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The this compound structure possesses key features that make it an attractive core for designing such probes.
The design of a chemical probe from a parent molecule like this compound involves strategic modifications to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, without compromising the molecule's inherent binding affinity for its target. The structure of this compound offers several points for synthetic elaboration.
The Hydroxyl Group: The hydroxyl (-OH) group at the 5-position of the pyrimidine (B1678525) ring is a prime site for modification. It can be etherified or esterified to attach linkers that connect to reporter groups.
The Pyrimidine Ring: While the 2-position is occupied by the piperidine (B6355638) ring and the 5-position by the hydroxyl group, other positions on the pyrimidine ring could potentially be functionalized, for instance, through halogenation followed by cross-coupling reactions, to introduce handles for probe synthesis.
The Piperidine Ring: The piperidine ring itself can be a point of diversification, although modifications here are more complex and might significantly alter the binding mode compared to functionalizing the pyrimidine core.
The synthesis of such probes would leverage established chemical methods. For example, a common strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where a suitably functionalized pyrimidine core (e.g., with a leaving group like a chlorine atom) is reacted with piperidine. nih.gov Subsequent modifications can then be performed on other parts of the molecule. For instance, derivatives like 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde could serve as intermediates, where the aldehyde group offers a reactive handle for conjugation. synquestlabs.com
Table 1: Potential Synthetic Modifications for Probe Development
| Modification Site | Reaction Type | Potential Added Functionality |
|---|---|---|
| 5-OH Group | Etherification / Esterification | Linker arm, fluorophore, biotin (B1667282) tag |
| Pyrimidine C4/C6 | Halogenation & Cross-Coupling | Photo-affinity label, alkyne/azide for click chemistry |
Target validation is the process of confirming that a specific biological molecule is directly involved in a disease process and is a viable target for therapeutic intervention. Once a bioactive compound is identified, a chemical probe based on its structure can be instrumental in this process. A probe derived from this compound could be used to:
Confirm Target Engagement: By incorporating a fluorescent tag, the probe can be used in cellular imaging studies to visualize its localization and confirm that it binds to the intended target protein within the cell.
Identify Off-Targets: Proteomic techniques, such as affinity purification followed by mass spectrometry (AP-MS), can use a biotinylated version of the probe to pull down its binding partners from a cell lysate, identifying not only the primary target but also potential off-targets.
Quantify Target Occupancy: Competitive binding assays with the probe and a potential drug candidate can help quantify how effectively the drug engages the target in a complex biological system.
While direct studies on this compound are not prominent, analogous pyrimidine derivatives have been instrumental in validating targets. For example, inhibitors of the FMS tyrosine kinase based on a pyrido[2,3-d]pyrimidin-5-one core were developed to validate FMS as an anti-inflammatory target. nih.gov
Beyond validating a single target, chemical probes are crucial for unraveling complex biological pathways. A probe based on this compound could be applied to:
Perturb Pathway Function: By inhibiting its target, the probe can induce a specific cellular response. Subsequent analysis using transcriptomics, proteomics, or metabolomics can reveal the downstream consequences of this inhibition, helping to map the pathway.
Trace Protein Interactions: Photo-affinity labeling probes, which form a covalent bond with their target upon photoactivation, can be used to trap and identify transient or weak protein-protein interactions that are part of a larger signaling complex.
The development of pyrrolotriazinone scaffolds, which are related nitrogen-containing heterocycles, as inhibitors for pathways like the Wnt signaling pathway, showcases how novel heterocyclic cores can serve as valuable tools for such explorations. nih.gov
Scaffold-Based Drug Discovery and Development Initiatives
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule. The pyrimidine-piperidine framework is considered a "privileged scaffold" because it is capable of binding to multiple, diverse biological targets with high affinity, making it a recurring motif in successful drug molecules. nih.govresearchgate.net
The combination of the pyrimidine and piperidine rings in one molecule offers a blend of desirable properties for drug development. The pyrimidine ring, an electron-rich aromatic heterocycle, is adept at forming hydrogen bonds and can act as a bioisostere for other aromatic systems like a phenyl ring. nih.gov The piperidine ring provides a three-dimensional, non-planar structure, which can improve solubility and allow for precise spatial orientation of substituents to fit into a protein's binding pocket. rsc.orgthieme-connect.com This combination has been exploited to develop a wide range of therapeutic agents.
Research on related structures has yielded potent inhibitors for various targets:
Anticancer Agents: Many kinase inhibitors used in oncology feature a pyrimidine core for its ability to interact with the hinge region of the ATP-binding site. nih.gov
Antiviral Agents: Novel CCR5 antagonists, which block HIV entry into cells, have been designed around piperidine-based scaffolds. nih.govresearchgate.net
CNS Agents: Derivatives of 1-(2-pyrimidin-2-yl)piperazine have been synthesized and evaluated as selective inhibitors of monoamine oxidase A (MAO-A), a target for antidepressants. nih.gov
Adenosine (B11128) Receptor Antagonists: Thiazolo[5,4-d]pyrimidine derivatives containing piperazine (B1678402) and piperidine moieties have been developed as potent antagonists for adenosine receptors, with potential applications in neurodegenerative diseases and cancer immunotherapy. mdpi.com
Table 2: Examples of Therapeutically Relevant Pyrimidine-Piperidine/Piperazine Derivatives
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-ones | FMS Tyrosine Kinase | Anti-inflammatory nih.gov |
| Pyridin-2-yloxymethylpiperidin-1-ylbutyl amides | CCR5 Receptor | Antiviral (HIV) nih.gov |
| 1-(2-Pyrimidin-2-yl)piperazine derivatives | Monoamine Oxidase A (MAO-A) | Depression nih.gov |
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. wikipedia.org This approach is highly efficient for exploring the structure-activity relationship (SAR) around a promising scaffold. The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification.
A typical combinatorial approach might involve a parallel synthesis strategy: mdpi.com
Core Synthesis: A multi-gram synthesis of a key intermediate, such as 2-(piperidin-1-yl)-4,6-dichloropyrimidin-5-ol, would be performed.
Parallel Reactions: This core intermediate would be distributed into an array of reaction vessels (e.g., a 96-well plate).
Building Block Addition: A diverse set of building blocks (e.g., various amines, alcohols, or boronic acids) would be added to the wells, with each well receiving a different building block.
Reaction and Purification: The reactions would proceed, functionalizing the core scaffold in different ways across the array. High-throughput purification methods would then be used to isolate the final products.
DNA-encoded library technology (DELT) represents a more advanced strategy, where pyrimidine scaffolds are linked to unique DNA tags, enabling the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov By leveraging these methods, chemists can systematically explore the chemical space around the this compound core to identify molecules with optimized potency, selectivity, and drug-like properties.
Isotope Labeling in Mechanistic Research
Isotope labeling is a powerful technique in which atoms in a molecule are replaced with their heavier, non-radioactive isotopes. This substitution creates a chemically identical but mass-shifted version of the compound, which can be easily traced and distinguished from its endogenous counterparts in complex biological systems. This approach is fundamental to detailed mechanistic and pharmacokinetic studies.
Use of Deuterated Analogs for Metabolic Pathway Elucidation (e.g., 2-(Piperazin-1-yl)pyrimidin-5-ol-d8)
The use of deuterated analogs, such as 2-(Piperazin-1-yl)pyrimidin-5-ol-d8, is a cornerstone of modern metabolic research. medchemexpress.com Deuterium (B1214612), a stable isotope of hydrogen, allows for the precise tracking of molecules within biological systems. researchgate.net By introducing a compound with deuterium atoms at specific locations, researchers can follow its metabolic fate, identifying the resulting metabolites through mass spectrometry. researchgate.netmdpi.com This process is critical for understanding how a compound is processed, transformed, and cleared by an organism. medchemexpress.com
Stable isotope labeling helps distinguish between the administered (exogenous) compound and other (endogenous) molecules naturally present in the body, thereby reducing the risk of false-positive results in metabolic analysis. medchemexpress.com Techniques such as Stable Isotope Resolved Metabolomics (SIRM) leverage these labeled compounds to map cellular metabolic networks, identify key regulatory nodes, and provide targets for new compound development. medchemexpress.com The substitution of hydrogen with deuterium can also alter pharmacokinetic profiles, sometimes leading to enhanced metabolic stability. researchgate.netmdpi.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family. mdpi.com
Table 1: Advantages of Using Deuterated Analogs in Metabolic Studies
| Feature | Description | Reference |
|---|---|---|
| Pathway Tracing | Allows for the unambiguous tracking of a compound and its metabolites through complex biological pathways. | medchemexpress.comresearchgate.net |
| Reduced Interference | Distinguishes the exogenous drug from endogenous compounds, improving analytical accuracy. | medchemexpress.com |
| Metabolic Stability | The stronger C-D bond can slow metabolism at the site of deuteration, which is a useful property in drug design. | researchgate.netmdpi.com |
| Quantitative Accuracy | Serves as an ideal internal standard for mass spectrometry, enabling precise quantification. | medchemexpress.comnih.gov |
| ADME Studies | Facilitates non-invasive tracking of the absorption, distribution, metabolism, and excretion of a compound. | medchemexpress.com |
Application in Receptor Binding Kinetics and Competition Assays
Isotope-labeled compounds are invaluable tools for studying the interactions between a ligand and its receptor. medchemexpress.com Competition binding assays are a common application where a labeled ligand is used to determine the binding affinity of unlabeled test compounds. In this setup, a fixed concentration of the labeled compound is incubated with the target receptor. Increasing concentrations of an unlabeled test compound are then added, and the displacement of the labeled ligand is measured.
This displacement curve allows for the calculation of the test compound's inhibitory constant (Kᵢ), a measure of its binding affinity. mdpi.com For instance, various piperazine- and piperidine-containing compounds have been evaluated in radioligand competition experiments to determine their binding affinities and selectivity for specific receptors. mdpi.com These kinetic studies help in optimizing the design of new molecules to achieve higher affinity and selectivity for the desired biological target. medchemexpress.com
Table 2: Illustrative Data from a Hypothetical Competition Binding Assay
| Test Compound Concentration | Labeled Ligand Bound (%) |
|---|---|
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 50% (IC₅₀) |
| 100 nM | 15% |
This table is for illustrative purposes only.
Quantitative Analysis via Mass Spectrometry with Internal Standards
In quantitative mass spectrometry (MS), precision and accuracy are paramount. Deuterated compounds, such as 2-(Piperazin-1-yl)pyrimidin-5-ol-d8, are considered the gold standard for use as internal standards. medchemexpress.comnih.gov An internal standard is a compound added in a known quantity to samples being analyzed. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.govnih.gov
A deuterated analog is an ideal internal standard because it has nearly identical chemical and physical properties to the non-labeled analyte. nih.gov It co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. medchemexpress.comnih.gov However, due to its higher mass, it is easily distinguished from the analyte by the mass spectrometer. medchemexpress.com This allows for highly accurate and reproducible quantification of the target compound, even in complex matrices like blood plasma. medchemexpress.comnih.gov
Table 3: Mass Properties of Analyte vs. Deuterated Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Mass Difference |
|---|---|---|---|
| This compound | C₉H₁₃N₃O | 179.22 | - |
Note: The table compares the target compound with the deuterated analog of a closely related structure mentioned in research literature. medchemexpress.comsigmaaldrich.com
Future Research Directions and Emerging Paradigms
The field of chemical biology is rapidly evolving, with new technologies poised to revolutionize how compounds like this compound are designed and utilized. Emerging paradigms focus on leveraging computational power and developing novel biological tools to create more effective and specific molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and molecular design. nih.gov These computational methods can analyze vast datasets to identify promising drug targets and design novel molecules with desired properties. nih.govrsc.org For pyrimidine-based compounds, AI can be used to screen massive virtual libraries to predict binding affinities, pharmacokinetic properties, and potential off-target effects, significantly accelerating the identification of lead compounds. nih.gov
Furthermore, generative AI models can propose entirely new molecular structures that are optimized for a specific biological target. youtube.com A key innovation is the merging of molecular design with synthesis planning. youtube.com These integrated AI systems not only design a novel molecule but also simultaneously generate a viable synthetic recipe, ensuring that the computationally designed compounds are practically accessible in the laboratory. youtube.com
Development of Novel Biorecognition Elements
The ability to detect and bind to specific molecules is fundamental to diagnostics and targeted therapies. While antibodies have traditionally been the primary biorecognition elements, there is growing interest in developing novel, synthetic alternatives. nih.gov These include nucleic acid-based aptamers, DNAzymes, and molecularly imprinted polymers (MIPs). nih.gov
These novel elements offer several advantages over their natural counterparts, such as greater stability in a range of conditions, lower production costs, and easier modification. nih.gov For a target like this compound, a specific aptamer or MIP could be developed for use in biosensors for rapid detection or as a component of a targeted delivery system. nih.gov
Table 4: Comparison of Biorecognition Elements
| Element | Type | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Antibodies | Natural (Protein) | High affinity and specificity. | High production cost, lower stability. |
| Aptamers | Synthetic (Nucleic Acid) | High stability, low cost, easy to synthesize and modify. | Susceptible to nucleases without modification. |
| MIPs | Synthetic (Polymer) | Extremely robust, low cost, stable in harsh conditions. | Can have heterogeneous binding sites. |
| Enzymes | Natural (Protein) | Catalytic activity allows signal amplification. | Can be sensitive to environmental conditions. |
Exploration of Polypharmacology and Multi-Target Ligands
The concept of polypharmacology, where a single chemical entity interacts with multiple biological targets, has gained significant traction in drug discovery and chemical biology. This approach can lead to enhanced therapeutic efficacy or provide valuable tool compounds to probe complex biological systems. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. nih.govnih.gov The compound this compound, by virtue of its structural motifs—the pyrimidine core, the piperidine ring, and the hydroxyl group—presents a compelling case for exploration as a multi-target ligand.
While direct and extensive polypharmacological profiling of this compound is not widely documented in publicly available research, the known activities of structurally related compounds provide a strong basis for its potential to act as a multi-target agent. The pyrimidine ring itself is a key component in numerous approved drugs with varied mechanisms of action. nih.gov Furthermore, the piperidine and piperazine moieties are frequently incorporated into centrally active agents, targeting a range of receptors and transporters.
A notable example is the relationship between the piperazine analog, 2-(piperazin-1-yl)pyrimidin-5-ol, and the antidepressant drug gepirone (B1671445). wikipedia.orgnih.gov Gepirone's pharmacological activity is attributed not only to the parent drug but also to its principal metabolites, including 1-(2-pyrimidinyl)-piperazine (1-PP). nih.govdrugbank.com This metabolite is an antagonist of α2-adrenergic receptors, while gepirone itself is a 5-HT1A serotonin (B10506) receptor agonist. wikipedia.orgdrugbank.com This inherent multi-target profile of a closely related pyrimidine derivative underscores the potential for this compound to exhibit similar polypharmacology.
The exploration of pyrimidine-based compounds as multi-target ligands is an active area of research. For instance, various pyrimidine derivatives have been investigated as inhibitors of multiple kinases, which are crucial regulators of cellular processes. nih.gov The ability of the pyrimidine core to form key hydrogen bonds within the ATP-binding site of kinases contributes to this promiscuity. nih.gov Similarly, other research has focused on designing pyrimidine-containing molecules that can simultaneously modulate different G-protein coupled receptors (GPCRs) or a combination of receptors and enzymes. nih.gov
The potential multi-target profile of this compound can be inferred from the activities of other pyrimidine derivatives, as illustrated in the following table:
| Class of Pyrimidine Derivatives | Observed Targets/Activities | Potential Therapeutic Areas |
| 2-Aminopyrimidine Analogs | Multiple kinases (e.g., JAK2, IKKε, TBK1, AURKB) nih.gov | Cancer, Neurodegeneration, Inflammation |
| N- and O-arylpiperazinylalkyl pyrimidines | 5-HT1A and 5-HT7 receptors nih.gov | CNS disorders |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives | PI3Kδ and other isoforms nih.gov | Inflammatory diseases, Cancer |
| Thiazolo[5,4-d]pyrimidine Derivatives | Adenosine A2A receptor inverse agonists mdpi.com | Neurodegenerative diseases, Cancer |
This diverse range of activities highlights the versatility of the pyrimidine scaffold in engaging multiple target classes. The specific substitution pattern of this compound, with the 1-piperidinyl group at the 2-position and a hydroxyl group at the 5-position, would likely confer a unique polypharmacological profile. The piperidine moiety can influence properties such as lipophilicity and basicity, which are critical for target recognition, particularly for GPCRs and ion channels. The 5-hydroxyl group can act as a hydrogen bond donor and/or acceptor, potentially enabling interactions with a different set of targets compared to unsubstituted or differently substituted pyrimidines.
Further investigation into the polypharmacology of this compound would necessitate systematic screening against a broad panel of biological targets. Such studies could unveil novel multi-target activities with potential applications in complex multifactorial diseases where modulating a single target is often insufficient.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Piperidin-1-yl)pyrimidin-5-ol, and what catalytic systems are commonly employed?
A one-step synthesis method involves coupling piperidine derivatives with pyrimidin-5-ol precursors using acid catalysts like p-toluenesulfonic acid. For example, analogous compounds (e.g., chromeno-pyrimidine derivatives) have been synthesized via condensation of aldehydes, coumarins, and thiourea in the presence of catalytic acid . Reaction yields and purity depend on stoichiometric ratios and solvent selection, with ethanol or methanol often used for their polarity and boiling points.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Key techniques include ¹H/¹³C NMR for verifying substituent positions and mass spectrometry for molecular weight confirmation. For instance, ¹H NMR can distinguish piperidine ring protons (δ ~2.5–3.5 ppm) and pyrimidine aromatic protons (δ ~8.0–8.5 ppm) . Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting) may arise from conformational flexibility or solvent effects, requiring computational validation (DFT calculations) or variable-temperature NMR .
Q. What computational methods are used to predict the physicochemical properties of this compound?
Density Functional Theory (DFT) and molecular docking are employed to assess drug-likeness, bioavailability, and electronic properties. Studies on similar piperidine-pyrimidine hybrids have used software like Gaussian or Schrödinger Suite to calculate logP, polar surface area, and H-bonding capacity, which correlate with absorption and metabolic stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, critical for confirming tautomeric forms or regiochemistry. For example, crystallographic analysis of 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine revealed precise piperazine ring puckering (θ = 109.2°) and pyrimidine planarity, resolving potential stereochemical conflicts . SHELXL/SHELXS software is standard for refining crystallographic data .
Q. What strategies optimize reaction yields when synthesizing analogs with sterically hindered substituents?
Steric hindrance (e.g., bulky aryl groups) can reduce coupling efficiency. Strategies include:
- Using high-boiling solvents (e.g., DMF) to enhance solubility.
- Employing microwave-assisted synthesis to accelerate kinetics.
- Introducing directing groups (e.g., nitro or methoxy) to regioselectively position reactants . Parallel synthesis approaches (e.g., multi-step libraries) enable rapid screening of conditions .
Q. How do researchers address contradictions between in silico predictions and experimental bioactivity data?
Discrepancies may arise from inaccurate force fields or unaccounted solvation effects. Mitigation involves:
Q. What methodologies are used to analyze the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
